molecular formula C7H5Br2ClO2S B2596986 (2,6-Dibromophenyl)methanesulfonyl chloride CAS No. 256651-55-5

(2,6-Dibromophenyl)methanesulfonyl chloride

Cat. No.: B2596986
CAS No.: 256651-55-5
M. Wt: 348.43
InChI Key: PNAUHAIBOIHXTL-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . It is characterized by the presence of two bromine atoms attached to a benzene ring, along with a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Mode of Action

(2,6-Dibromophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can react with nucleophiles, such as alcohols and amines, to form sulfonates . This reactivity allows it to form covalent bonds with various biological targets, altering their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be influenced by temperature, as it is recommended to be stored at 4°C .

Preparation Methods

The synthesis of (2,6-Dibromophenyl)methanesulfonyl chloride typically involves multiple steps. One common method starts with 2,6-dibromobenzene as the starting material. The synthetic route includes acylation, reduction, chlorination, substitution, and sulfonylation reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity.

Chemical Reactions Analysis

(2,6-Dibromophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

(2,6-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2,6-Dibromophenyl)methanesulfonyl chloride can be compared with other similar compounds such as:

  • (2,4-Dibromophenyl)methanesulfonyl chloride
  • (3,5-Dibromophenyl)methanesulfonyl chloride
  • (2,6-Dichlorophenyl)methanesulfonyl chloride

These compounds share similar structural features but differ in the position and type of halogen atoms attached to the benzene ring. The unique arrangement of bromine atoms in this compound gives it distinct reactivity and applications .

Properties

IUPAC Name

(2,6-dibromophenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAUHAIBOIHXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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